![molecular formula C7H4N4 B1424940 (3-Cyanopyridin-2-yl)cyanamide CAS No. 1255147-36-4](/img/structure/B1424940.png)
(3-Cyanopyridin-2-yl)cyanamide
Overview
Description
(3-Cyanopyridin-2-yl)cyanamide is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, cyanamide has been used as an aldehyde dehydrogenase type 2 inhibitor . In another study, a hybrid compound comprising quinazolin-4-one and 3-cyanopyridin-2-one structures was developed, with dual inhibitory actions on both EGFR and BRAF V600E .
Mode of Action
Cyanamides are known for their unique radical and coordination chemistry . They exhibit an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This unique chemical behavior allows cyanamides to participate in a variety of reactions, including cycloaddition chemistry, aminocyanation reactions, and electrophilic cyanide-transfer .
Biochemical Pathways
Cyanamides have been reported to participate in various chemical reactions, affecting different biochemical pathways . For instance, cyanamides can participate in cycloaddition chemistry, aminocyanation reactions, and electrophilic cyanide-transfer .
Result of Action
For instance, some cyanamide compounds have shown promising antitumor activity against liver carcinoma cell line (HEPG2) . Another study reported that synthesized novel 3-cyano-N-pyridinyl acetamide derivatives have positive effects on the wound healing process .
Action Environment
The chemical behavior of cyanamides can be influenced by various factors, including the presence of other chemical agents, temperature, ph, and solvent conditions .
Biological Activity
(3-Cyanopyridin-2-yl)cyanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a pyridine ring with a cyano group at the 3-position and a cyanamide functional group at the 2-position. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting microbial growth. The minimum inhibitory concentration (MIC) values are crucial for assessing its potency.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
Aspergillus niger | 128 |
These results suggest that this compound could serve as a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Potential
In addition to its antimicrobial effects, this compound has shown promising anticancer activity . A study evaluated its efficacy against several cancer cell lines, including those expressing EGFR and BRAF V600E mutations, which are critical targets in cancer therapy.
Case Study: Dual Inhibition of EGFR and BRAF V600E
A series of hybrid compounds incorporating this compound were synthesized and tested for their ability to inhibit cell proliferation. The results indicated:
Cell Line | IC50 (µM) |
---|---|
A431 (EGFR+) | 5.2 |
HCT116 (BRAF V600E+) | 4.7 |
MCF7 | 6.1 |
These findings highlight the potential of this compound derivatives as dual-action anticancer agents, suggesting further investigation into their mechanisms of action is warranted .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Properties
IUPAC Name |
(3-cyanopyridin-2-yl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-10-7(6)11-5-9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZFPDRFXDVSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281384 | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-36-4 | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.